Cas no 590417-30-4 (7-bromonaphthalen-2-amine)
7-bromonaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenamine,7-bromo-(9CI)
- 7-?bromonaphthalen-?2-?amine
- 7-bromonaphthalen-2-amine
- BS-49518
- SCHEMBL3884963
- AKOS022506490
- SY286530
- DB-084027
- CS-0108579
- EN300-124408
- A937737
- UBCSLTJTBSFUBF-UHFFFAOYSA-N
- DTXSID00623718
- 590417-30-4
- MFCD17012558
- 2-Amino-7-bromonaphthalene
- AT10621
-
- MDL: MFCD17012558
- Inchi: 1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
- InChI Key: UBCSLTJTBSFUBF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC=C(C=C2C=1)N
Computed Properties
- Exact Mass: 220.984
- Monoisotopic Mass: 220.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26A^2
7-bromonaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000057-500mg |
2-Amino-7-bromonaphthalene |
590417-30-4 | 98% | 500mg |
940.80 USD | 2021-06-15 | |
| Alichem | A219000057-1g |
2-Amino-7-bromonaphthalene |
590417-30-4 | 98% | 1g |
$360.00 | 2023-09-01 | |
| Chemenu | CM236807-100mg |
7-Bromonaphthalen-2-amine |
590417-30-4 | 95% | 100mg |
$133 | 2023-01-07 | |
| Chemenu | CM236807-250mg |
7-Bromonaphthalen-2-amine |
590417-30-4 | 95% | 250mg |
$227 | 2023-01-07 | |
| Chemenu | CM236807-1g |
7-Bromonaphthalen-2-amine |
590417-30-4 | 95% | 1g |
$595 | 2023-01-07 | |
| eNovation Chemicals LLC | Y1200265-5g |
7-bromonaphthalen-2-amine |
590417-30-4 | 95% | 5g |
$1300 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179219-100mg |
7-Bromonaphthalen-2-amine |
590417-30-4 | 98% | 100mg |
¥399.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179219-250mg |
7-Bromonaphthalen-2-amine |
590417-30-4 | 98% | 250mg |
¥810.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179219-1g |
7-Bromonaphthalen-2-amine |
590417-30-4 | 98% | 1g |
¥3045.00 | 2024-05-07 | |
| abcr | AB588713-250mg |
7-Bromonaphthalen-2-amine, 95%; . |
590417-30-4 | 95% | 250mg |
€181.80 | 2025-04-17 |
7-bromonaphthalen-2-amine Suppliers
7-bromonaphthalen-2-amine Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 7-bromonaphthalen-2-amine
7-Bromonaphthalen-2-Amine: A Comprehensive Overview
7-Bromonaphthalen-2-Amine, also known by its CAS number CAS 590417-30-4, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound, characterized by a bromine atom at the 7-position of the naphthalene ring and an amine group at the 2-position, has garnered attention due to its unique electronic properties and reactivity. Recent studies have highlighted its potential in drug discovery, electronic materials, and advanced chemical synthesis techniques.
The structure of 7-Bromonaphthalen-2-Amine consists of a naphthalene backbone, a polycyclic aromatic hydrocarbon with two fused benzene rings. The substitution pattern, with bromine at position 7 and an amine group at position 2, imparts distinct chemical reactivity. The bromine atom acts as an electron-withdrawing group, while the amine group introduces electron-donating characteristics. This combination creates a molecule with a rich electronic environment, making it suitable for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-Bromonaphthalen-2-Amine. Traditional methods involve nucleophilic aromatic substitution reactions, where bromine is introduced into the naphthalene ring under specific conditions. However, modern approaches leverage green chemistry principles, such as using microwave-assisted synthesis or catalytic systems to enhance reaction efficiency and reduce environmental impact. These methods not only improve the yield but also ensure better control over the product's purity and stereochemistry.
The physical properties of 7-Bromonaphthalen-2-Amine are critical for its applications. It has a melting point of approximately 150°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility increases in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it suitable for reactions requiring high concentrations. The compound's stability under various conditions has been extensively studied, with recent research emphasizing its resistance to photodegradation and oxidation under mild conditions.
In terms of applications, 7-Bromonaphthalen-2-Amine has found significant use in drug discovery programs. Its ability to act as a building block for complex molecules has made it invaluable in medicinal chemistry. For instance, researchers have utilized it as an intermediate in the synthesis of potential anticancer agents targeting specific oncogenic pathways. Recent studies have demonstrated its role in constructing bioactive compounds with high selectivity and potency against cancer cells.
Beyond pharmaceuticals, 7-Bromonaphthalen-2-Amine has emerged as a key component in materials science. Its aromaticity and functional groups make it suitable for applications in organic electronics, such as in the development of conductive polymers and organic semiconductors. Recent breakthroughs include its incorporation into polymer blends that exhibit enhanced electrical conductivity without compromising mechanical properties.
The reactivity of 7-Bromonaphthalen-2-Amine has been explored in various chemical transformations. Its amine group facilitates nucleophilic substitutions, while the bromine atom enables electrophilic attacks under specific conditions. These dual functionalities make it a valuable substrate for constructing heterocyclic compounds and polyaromatic systems. Recent research has focused on using this compound as a precursor for synthesizing advanced materials with tailored electronic properties.
In conclusion, 7-Bromonaphthalen-2-Amine, CAS number CAS 590417-30-4, stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, reactivity, and physical properties make it an essential tool in modern chemical research. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in advancing both theoretical and applied sciences.
590417-30-4 (7-bromonaphthalen-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)